DBU is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base . It’s used as a protecting agent for the synthesis of cephalosporin .
DBU acts as a catalyst for polyurethane . Polyurethane is a polymer composed of organic units joined by carbamate links and is used in the manufacture of flexible, high-resilience foam seating, rigid foam insulation panels, microcellular foam seals and gaskets, etc .
DBU is reported to be superior to amine catalyst in Baylis-Hillman reaction . The Baylis–Hillman reaction is an organic reaction of an α,β-unsaturated carbonyl compound with an electrophilic olefin with a phosphine or an amine and a base to give an allylic alcohol .
DBU is a novel and active catalyst in promoting the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions . Additional rate enhancement is accomplished by applying microwave irradiation .
DBU may be used as a catalyst for the dissolution and activation of cellulose by a reversible reaction of its hydroxyl groups with carbon dioxide . This dissolved cellulose system can be derivatized to form cellulose mixed esters .
DBU can promote the reduction of azides to amines under metal-free conditions . This process involves the use of DBU as a catalyst in a reaction that converts azides into amines . The reaction is carried out in oven-dried glassware with magnetic stirring .
DBU-based protic ionic liquids have been found to be effective as lubricant additives . These ionic liquids can reduce the friction coefficient by 60% and wear volume by 83% . They are synthesized via simple neutralization and evaluated as lubricant additives in PAO-10 .
DBU can mediate the aza-Michael addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds . This process involves the use of DBU as a nucleophilic catalyst for the esterification of carboxylic acid with dimethyl carbonate .
DBU can act as a bidentate ligand in copper (I) bromide mediated atom transfer radical polymerization of methyl methacrylate . This process involves the use of DBU as a catalyst in a reaction that promotes the polymerization of methyl methacrylate .
DBU can be used as a catalyst for the dissolution and activation of cellulose by a reversible reaction of its hydroxyl groups with carbon dioxide . This dissolved cellulose system can be derivatized to form cellulose mixed esters .
1,8-Diazabicyclo[5.4.0]undec-7-ene, commonly referred to as 1,8-diazabicyclo[5.4.0]undec-7-ene or DBU, is a bicyclic amidine compound characterized by its unique structural framework. Its molecular formula is C₉H₁₂N₂, and it has a molecular weight of 152.24 g/mol. At room temperature, DBU appears as a colorless to light yellow liquid and is soluble in various solvents such as water, ethanol, and acetone . The compound is notable for its role as a non-nucleophilic base and catalyst in organic synthesis, particularly due to its sterically hindered structure that enhances its reactivity in specific
DBU is a flammable liquid (flash point 116 °C). It is also a skin, eye, and respiratory irritant. Proper personal protective equipment (PPE) should be worn when handling DBU.
Here are some additional points to consider:
DBU is typically synthesized through several methods:
The applications of 1,8-diazabicyclo[5.4.0]undec-7-ene extend across multiple domains:
Research indicates that DBU can interact with carbon dioxide to form stable bicarbonate salts under wet conditions. This interaction highlights its potential role in carbon capture technologies . Further studies are necessary to explore the full scope of its interactions with other substrates and environmental factors.
Several compounds share structural or functional similarities with 1,8-diazabicyclo[5.4.0]undec-7-ene:
Compound Name | Structure Type | Key Features |
---|---|---|
1,5-Diazabicyclo[3.3.0]octane | Bicyclic Amidine | Less sterically hindered than DBU |
1,8-Diazabicyclo[5.3.0]undecane | Bicyclic Amidine | Similar reactivity but different ring structure |
2,6-Diaminopurine | Purine Derivative | Exhibits different biological activity |
1-Methyl-1H-imidazole | Heterocyclic Amine | Used in similar catalytic roles but different structure |
What sets 1,8-diazabicyclo[5.4.0]undec-7-ene apart from these similar compounds is its unique bicyclic structure that provides significant steric hindrance, making it an effective non-nucleophilic base and catalyst in various organic reactions while maintaining stability under reaction conditions. Its ability to act both as a nucleophilic base and a non-nucleophilic catalyst further enhances its utility in synthetic chemistry compared to the other compounds listed.
DBU’s strong basicity, with reported pKa values in aqueous solutions ranging from 11.3 to 13.4 depending on measurement conditions, makes it highly effective in deprotonation reactions [3] [6]. Its ability to abstract protons from weakly acidic substrates facilitates elimination and ring-opening processes. For example, in carbohydrate chemistry, DBU-mediated elimination of 6-iodo-hexopyranoside derivatives produces 5,6-unsaturated sugars, a key step in the synthesis of rare hexoses [4]. The reaction proceeds via a concerted mechanism where DBU abstracts a β-hydrogen, generating a bromide intermediate that promotes iodide departure.
In heterocyclic synthesis, DBU catalyzes the formation of 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines under solvent-free conditions. A study demonstrated that 30 mol% DBU at 70°C efficiently promotes cyclocondensation between chalcones and 3-amino-1,2,4-triazole, achieving yields up to 89% [8]. The base activates the triazole’s amino group, enabling nucleophilic attack on the chalcone’s α,β-unsaturated carbonyl system.
Reaction Type | Substrate | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Carbohydrate elimination | 6-Iodo-hexopyranosides | DBU, DMF, 25°C | 28–86 | [4] |
Triazolo-pyrimidine synthesis | Chalcones, 3-amino-triazole | Solvent-free, 70°C | 76–89 | [8] |
Beyond its role as a base, DBU exhibits nucleophilic behavior through its amidine nitrogen, participating in covalent catalysis. In esterification reactions, DBU activates dimethyl carbonate (DMC) by forming a reactive DBU–DMC adduct, which undergoes nucleophilic acyl substitution with carboxylic acids to yield esters [9]. This pathway avoids traditional acid catalysts and operates under mild conditions (60–80°C), achieving conversions exceeding 90% for aromatic acids.
Density functional theory (DFT) studies reveal that DBU’s nucleophilicity is enhanced in cooperative catalytic systems. For instance, in reactions involving α-amino ketones and ethyl diazoacetate (EDA), DBU activates EDA via a [DBU-H]⁺–DMF–H₂O complex, enabling C–N bond formation through a charge-migration mechanism [5]. The α-diazo group transitions from electrophilic to nucleophilic character, facilitating stepwise proton transfers and cyclization.
DBU’s compatibility with green chemistry principles is exemplified in CO₂ fixation reactions. A bifunctional system combining DBU with CaBr₂ catalyzes the cycloaddition of CO₂ and epoxides at atmospheric pressure, producing cyclic carbonates with >95% selectivity [1]. The calcium ion activates the epoxide’s oxygen, while DBU stabilizes the CO₂ through carbamate formation, lowering the activation energy for ring-opening.
Another sustainable approach utilizes DBU–cellulose composites for metal-free CO₂ conversion [7]. Cellulose’s hydroxyl groups form hydrogen bonds with epoxides, synergizing with DBU’s CO₂ activation to achieve turnover frequencies (TOFs) of 220 h⁻¹ under solvent-free conditions. This system avoids heavy metals and halides, aligning with green chemistry metrics.
Catalytic System | Substrate | Conditions | TOF (h⁻¹) | Selectivity (%) | |
---|---|---|---|---|---|
DBU–CaBr₂ | Epoxides, CO₂ | 1 atm, 100°C | 180 | >95 | [1] |
DBU–cellulose | Epoxides, CO₂ | Solvent-free, 120°C | 220 | 98 | [7] |
Corrosive;Acute Toxic;Irritant